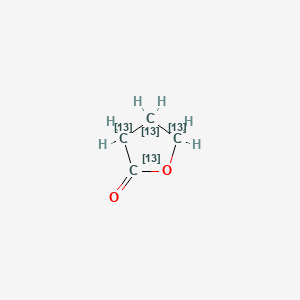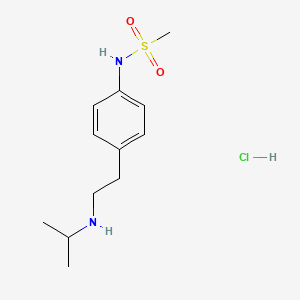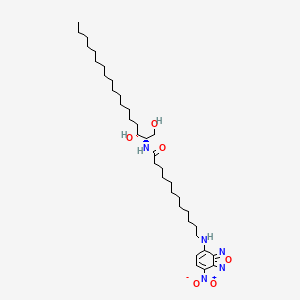
2-Aminoethyl Methanethiosulfonate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoethyl Methanethiosulfonate Hydrochloride, also known as MTSEA-Chloride, is a probe for the ACh receptor channel structures of the GABA receptor . It has a molecular weight of 191.70 and a molecular formula of C3H10ClNO2S2 .
Synthesis Analysis
The compound specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease .Molecular Structure Analysis
The InChI code for 2-Aminoethyl Methanethiosulfonate Hydrochloride is 1S/C3H9NO2S2.ClH/c1-8(5,7)6-3-2-4;/h2-4H2,1H3;1H .Chemical Reactions Analysis
2-Aminoethyl Methanethiosulfonate Hydrochloride reacts specifically and rapidly with thiols to form mixed disulfides .Physical And Chemical Properties Analysis
The compound is an off-white to pale beige solid . It has a melting point of 148.0 - 150.0 °C . It is slightly soluble in DMSO and Methanol .科学的研究の応用
Biomedical Research
This compound is used as a biomarker and an active molecule crosslinking reagent in biomedical research . It helps in the study of various biological processes and the interactions between different molecules.
Biochemical Research
In biochemical research, it is used as a reducing agent and a sulfurizing reagent . These properties make it useful in various chemical reactions and processes in the field of biochemistry.
Industrial Applications
2-Aminoethyl Methanethiosulfonate Hydrochloride is used in the synthesis of new organic compounds and functional materials . This makes it valuable in various industrial applications, including the production of pharmaceuticals and other chemical products.
Protein and Peptide Research
This compound is often used in the study of protein and peptide structure-activity relationships . It helps researchers understand how the structure of a protein or peptide affects its function.
Fluorescent Labeling
It can also be used to prepare other organic compounds, such as fluorescent labeling reagents . These reagents are used in various research fields to visualize and track the behavior of specific molecules.
Neurobiology
Specifically, it rapidly reacts with thiols to form mixed disulfides . This property is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease .
作用機序
Safety and Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
The compound is currently used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease . It is also useful for mapping the pore-lining regions of the ryanodine receptor . Future research may explore other potential applications of this compound.
Relevant Papers The compound has been mentioned in several papers. For instance, it was used in studies published in the Journal of Biological Chemistry , Biochemistry , and Neuron . These studies explored its use in probing the structures of various receptor channels .
特性
IUPAC Name |
2-methylsulfonothioyloxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S2.ClH/c1-8(5,7)6-3-2-4;/h2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPKIYSDVDLOTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724420 |
Source


|
| Record name | O-(2-Aminoethyl) methanesulfonothioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethyl Methanethiosulfonate Hydrochloride | |
CAS RN |
37597-96-9 |
Source


|
| Record name | O-(2-Aminoethyl) methanesulfonothioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 2-aminoethyl methanethiosulfonate hydrochloride (MTSEA) impact GIRK channel activity?
A1: MTSEA is a sulfhydryl-modifying reagent that specifically targets cysteine residues. In the study by Lou et al. [], MTSEA was used to modify engineered cysteine residues in the middle C-terminal domain of GIRK1/GIRK2 heteromeric channels. Specifically, modifying a glutamate residue (E315C in GIRK2 and E304C in GIRK1) with MTSEA completely abolished the channel current. This effect was attributed to the positive charge introduced by MTSEA upon reacting with the cysteine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B569080.png)




